molecular formula C18H18ClNO4S B6413400 4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261982-12-0

4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413400
CAS No.: 1261982-12-0
M. Wt: 379.9 g/mol
InChI Key: PUVCDJFLDNPVGL-UHFFFAOYSA-N
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Description

4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound with a complex structure that includes a chloro-substituted benzoic acid core and a piperidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and chloro-substituted benzoic acids. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action.

Uniqueness

4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidin-1-ylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

4-chloro-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-17-9-6-14(18(21)22)12-16(17)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVCDJFLDNPVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692395
Record name 6-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-12-0
Record name 6-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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